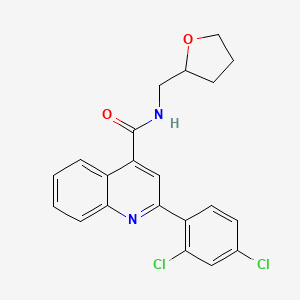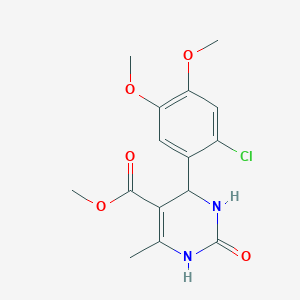![molecular formula C20H31NO6 B4001937 N,N-diethyl-2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4001937.png)
N,N-diethyl-2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanamine;oxalic acid
Overview
Description
N,N-diethyl-2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanamine;oxalic acid is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of an amine group, ether linkages, and an aromatic ring with a prop-2-enyl substituent The oxalic acid component indicates the presence of a dicarboxylic acid, which can form salts and esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanamine typically involves multiple steps:
Formation of the Phenoxy Ether: The initial step involves the reaction of 4-methyl-2-prop-2-enylphenol with ethylene oxide under basic conditions to form 2-(4-methyl-2-prop-2-enylphenoxy)ethanol.
Etherification: The 2-(4-methyl-2-prop-2-enylphenoxy)ethanol is then reacted with another equivalent of ethylene oxide to form 2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanol.
Amine Formation: The final step involves the reaction of 2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanol with diethylamine under dehydrating conditions to form N,N-diethyl-2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanamine.
Oxalic Acid Addition: The resulting amine is then reacted with oxalic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: The aromatic ring and the prop-2-enyl group can undergo oxidation reactions, leading to the formation of quinones and epoxides, respectively.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The ether linkages and the amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and epoxides.
Reduction: Amines and alcohols.
Substitution: Substituted ethers and amines.
Scientific Research Applications
N,N-diethyl-2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic and anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The aromatic ring and ether linkages contribute to the compound’s lipophilicity, facilitating its interaction with cell membranes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine: Lacks the prop-2-enyl group, resulting in different chemical and biological properties.
N,N-diethyl-2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanamine hydrochloride: The hydrochloride salt form, which may have different solubility and stability characteristics.
Uniqueness
N,N-diethyl-2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanamine is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N,N-diethyl-2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-5-8-17-15-16(4)9-10-18(17)21-14-13-20-12-11-19(6-2)7-3;3-1(4)2(5)6/h5,9-10,15H,1,6-8,11-14H2,2-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTFKRDLQWNCON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=C(C=C(C=C1)C)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4001855.png)
![4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4001869.png)

![1-[2-(4-bromo-2-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4001880.png)
![3-methoxy-N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]propan-1-amine;oxalic acid](/img/structure/B4001881.png)

![4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4001907.png)
![Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4001908.png)
![4-[3-(allyloxy)benzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4001921.png)
![N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4001929.png)
![1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4001931.png)
![3-methoxy-N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B4001951.png)
![1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B4001957.png)
![1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(9H-xanthen-9-yl)ethanone](/img/structure/B4001964.png)
